
1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one is a xanthone derivative known for its diverse biological activities. Xanthones are a class of oxygen-containing heterocyclic compounds with a wide range of pharmacological properties. This particular compound has been isolated from natural sources such as Halenia elliptica and has shown potential in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one can be synthesized through several methods. One common approach involves the isolation from the ethyl acetate fraction of the ethanol extract of the aerial parts of Halenia elliptica. The compound is then purified using silica gel chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves extraction from natural sources followed by purification processes. Advances in synthetic organic chemistry may also allow for the development of more efficient synthetic routes for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted xanthones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other xanthone derivatives.
Medicine: Potential therapeutic applications due to its antimicrobial, antifungal, and antitumor activities.
Industry: May be used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound modulates the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, enhancing the cellular response to oxidative stress.
Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and mediators, reducing inflammation at the cellular level.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes, leading to microbial cell death.
Vergleich Mit ähnlichen Verbindungen
1,5-Dihydroxy-2,3,7-trimethoxyxanthen-9-one: Similar structure with hydroxyl and methoxy substitutions at different positions.
1-Hydroxy-2,3,4,5-tetramethoxyxanthen-9-one: Contains an additional methoxy group compared to 1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one.
Uniqueness: this compound is unique due to its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications. The presence of both hydroxyl and methoxy groups enhances its antioxidant and anti-inflammatory properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
78405-32-0 |
|---|---|
Molekularformel |
C16H14O7 |
Molekulargewicht |
318.28 g/mol |
IUPAC-Name |
1,7-dihydroxy-2,3,4-trimethoxyxanthen-9-one |
InChI |
InChI=1S/C16H14O7/c1-20-14-12(19)10-11(18)8-6-7(17)4-5-9(8)23-13(10)15(21-2)16(14)22-3/h4-6,17,19H,1-3H3 |
InChI-Schlüssel |
WJNCOCOQNPOXCB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C=CC(=C3)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![14-[2-(Dimethylamino)ethyl]-4-methoxy-10-nitro-8,14,16-triazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-15-one](/img/structure/B15212371.png)
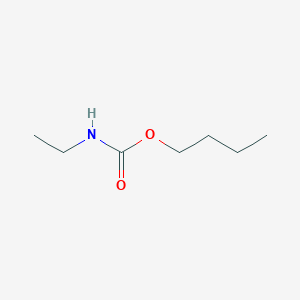
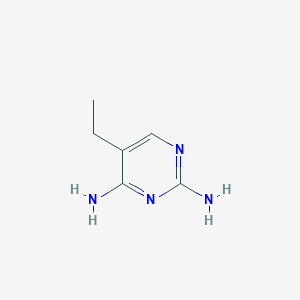
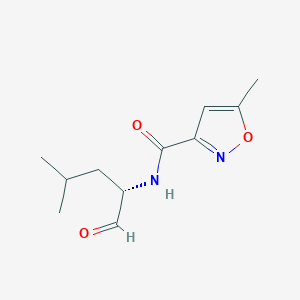
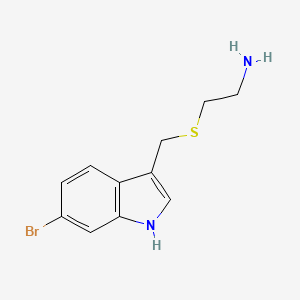

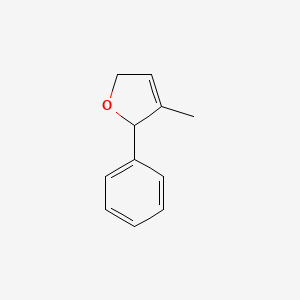
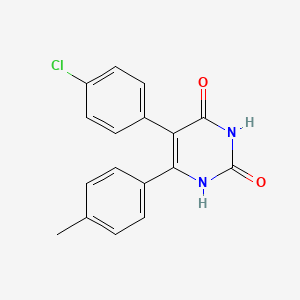
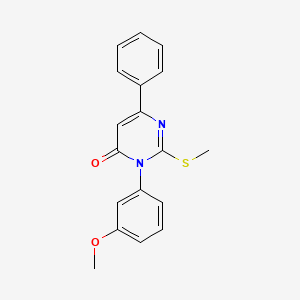

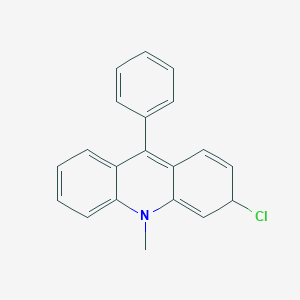
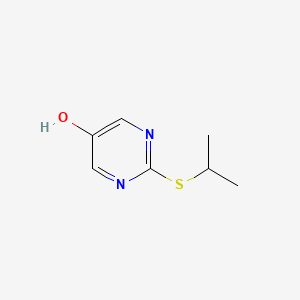
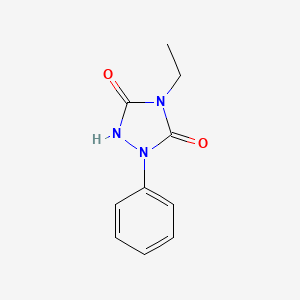
![5,5'-Diphenyl-[3,3'-bifuran]-2,2'(3H,3'H)-dione](/img/structure/B15212458.png)
